molecular formula C13H21N3 B11886205 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine

Cat. No.: B11886205
M. Wt: 219.33 g/mol
InChI Key: VKGOOIHYDJBEDW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The resulting quinoxaline derivative is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N,N-dimethylmethanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine: Similar structure with a methyl group instead of an ethyl group.

    1-(1-Propyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(1-ethyl-3,4-dihydro-2H-quinoxalin-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C13H21N3/c1-4-16-11(10-15(2)3)9-14-12-7-5-6-8-13(12)16/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

VKGOOIHYDJBEDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CNC2=CC=CC=C21)CN(C)C

Origin of Product

United States

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